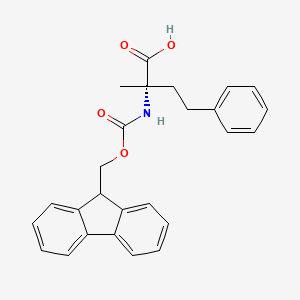
Fmoc-alpha-Me-homoPhe-OH
概要
説明
Fmoc-alpha-Me-homoPhe-OH: , also known as (S)-2-(fluorenylmethoxycarbonylamino)-4-phenylbutyric acid, is a derivative of phenylalanine. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethoxycarbonyl group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-alpha-Me-homoPhe-OH typically involves the protection of the amino group of alpha-methyl-homophenylalanine with the fluorenylmethoxycarbonyl group. This can be achieved using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate in a solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with the amino group to form the protected amino acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques allows for the efficient production of this compound. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by the removal of the fluorenylmethoxycarbonyl group using a solution of piperidine in dimethylformamide .
化学反応の分析
Types of Reactions: Fmoc-alpha-Me-homoPhe-OH undergoes several types of chemical reactions, including:
Deprotection: The fluorenylmethoxycarbonyl group can be removed using a base such as piperidine, resulting in the free amino acid.
Coupling Reactions: The protected amino acid can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethoxycarbonyl group.
Major Products Formed:
科学的研究の応用
Chemistry: Fmoc-alpha-Me-homoPhe-OH is extensively used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis allows for the sequential addition of amino acids to form complex peptide chains .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. In medicine, peptides synthesized using this compound can be used in drug development and therapeutic applications .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. Its use in solid-phase peptide synthesis allows for the efficient and scalable production of these drugs .
作用機序
The mechanism of action of Fmoc-alpha-Me-homoPhe-OH involves the protection of the amino group of alpha-methyl-homophenylalanine with the fluorenylmethoxycarbonyl group. This protection prevents unwanted side reactions during peptide synthesis. The fluorenylmethoxycarbonyl group can be removed under basic conditions, revealing the free amino group for further reactions .
類似化合物との比較
Fmoc-phenylalanine: Similar to Fmoc-alpha-Me-homoPhe-OH but without the alpha-methyl group.
Fmoc-homophenylalanine: Similar to this compound but without the alpha-methyl group.
Fmoc-alpha-Me-phenylalanine: Similar to this compound but with a shorter side chain.
Uniqueness: this compound is unique due to the presence of the alpha-methyl group, which provides steric hindrance and can influence the conformation of the resulting peptides. This can be advantageous in the design of peptides with specific structural and functional properties .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-26(24(28)29,16-15-18-9-3-2-4-10-18)27-25(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23H,15-17H2,1H3,(H,27,30)(H,28,29)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQQMJOGEHZTQM-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















